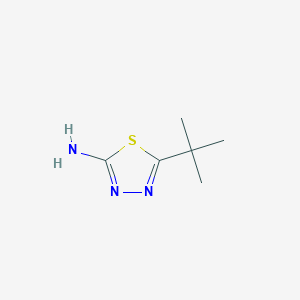
5-tert-Butyl-1,3,4-thiadiazol-2-amine
Cat. No. B015482
Key on ui cas rn:
39222-73-6
M. Wt: 157.24 g/mol
InChI Key: ICXDPEFCLDSXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04152329
Procedure details


A three-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser was charged with 449 g (4.4 moles) of pivalic acid and 1500 ml of dioxane. To the stirred solution there was added 364 g (4.0 moles) of thiosemicarbazide. The dropping funnel was charged with 765 g (5.0 moles) of phosphorus oxychloride which was added to the well stirred solution in the reaction vessel. The reaction mixture was stirred and heated at 95°-100°. When the evolution of hydrogen chloride was complete, the mixture was cooled and the liquid phase was removed by decantation. Sufficient hot water was added to dissolve the pot residue. With ice-bath cooling and agitation, there was slowly added 450 ml of 50% aqueous sodium hydroxide. The mixture was cooled to 20° and the product was collected on a vacuum filter. The filter cake was washed with water and dried. There was obtained 404 g (64.2%) of 2-amino-5-tert-butyl-1,3,4-thiadiazole, m.p. 187°-88°.






Yield
64.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][NH:9][C:10]([NH2:12])=[S:11].P(Cl)(Cl)(Cl)=O.Cl>O1CCOCC1.O>[NH2:12][C:10]1[S:11][C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])=[N:8][N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
449 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
364 g
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)N
|
Step Three
|
Name
|
|
|
Quantity
|
765 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred solution in the reaction vessel
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three-liter reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a power stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the well
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 95°-100°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the liquid phase was removed by decantation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sufficient hot water was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the pot residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With ice-bath cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 20°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was collected on a vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC(=NN1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 404 g | |
| YIELD: PERCENTYIELD | 64.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
